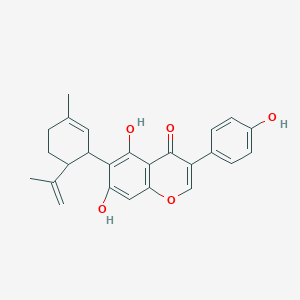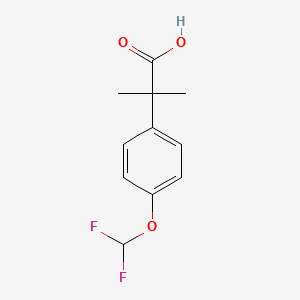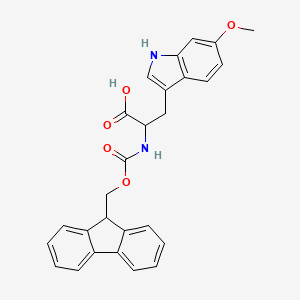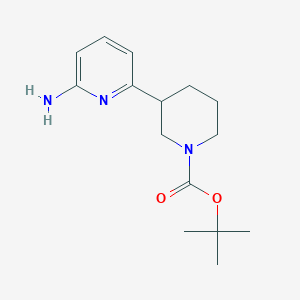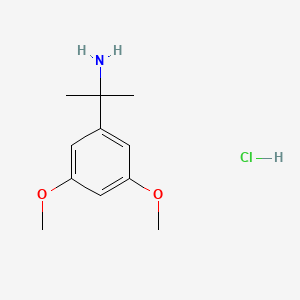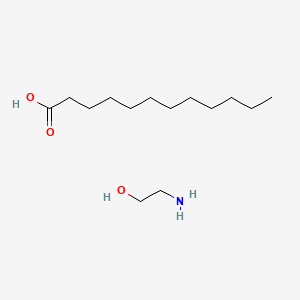
4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(hidroximetil)-3,4a,8,8-tetrametil-5,6,7,8a-tetrahidro-4H-naftaleno-1-ona es un compuesto orgánico con una estructura compleja. Se caracteriza por un núcleo de naftaleno con múltiples sustituyentes, incluyendo grupos hidroximetil y tetrametil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(hidroximetil)-3,4a,8,8-tetrametil-5,6,7,8a-tetrahidro-4H-naftaleno-1-ona típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye la alquilación de un derivado de naftaleno seguida de hidroximetilación. Las condiciones de reacción a menudo requieren el uso de bases fuertes y catalizadores específicos para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para asegurar un alto rendimiento y pureza. Técnicas como la química de flujo continuo y el uso de catalizadores avanzados pueden mejorar la eficiencia del proceso de producción. La elección de solventes, el control de temperatura y los métodos de purificación son factores críticos en la síntesis industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(hidroximetil)-3,4a,8,8-tetrametil-5,6,7,8a-tetrahidro-4H-naftaleno-1-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroximetil puede oxidarse para formar aldehídos o ácidos carboxílicos.
Reducción: El grupo carbonilo puede reducirse para formar alcoholes.
Sustitución: Los grupos metil pueden participar en reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan con frecuencia agentes reductores como borohidruro de sodio (NaBH4) e hidruro de aluminio y litio (LiAlH4).
Sustitución: Se utilizan reactivos como halógenos (Cl2, Br2) y agentes nitrantes (HNO3) en condiciones controladas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroximetil puede producir 4-formil-3,4a,8,8-tetrametil-5,6,7,8a-tetrahidro-4H-naftaleno-1-ona.
Aplicaciones Científicas De Investigación
4-(hidroximetil)-3,4a,8,8-tetrametil-5,6,7,8a-tetrahidro-4H-naftaleno-1-ona tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Los derivados del compuesto se estudian por sus potenciales actividades biológicas.
Medicina: La investigación explora su potencial como precursor de productos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual 4-(hidroximetil)-3,4a,8,8-tetrametil-5,6,7,8a-tetrahidro-4H-naftaleno-1-ona ejerce sus efectos implica interacciones con objetivos moleculares específicos. El grupo hidroximetil puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad. La estructura del compuesto le permite participar en varias vías bioquímicas, lo que podría afectar la función enzimática y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-(hidroximetil)benzoico: Comparte el grupo hidroximetil pero tiene una estructura aromática más simple.
5-(hidroximetil)furfural: Contiene un anillo de furano y es conocido por sus aplicaciones en la conversión de biomasa.
4-(hidroximetil)benzamidina: Presenta un anillo de benceno con grupos hidroximetil y amidina.
Singularidad
4-(hidroximetil)-3,4a,8,8-tetrametil-5,6,7,8a-tetrahidro-4H-naftaleno-1-ona es único debido a su núcleo de naftaleno con múltiples sustituyentes, proporcionando propiedades químicas y reactividad distintas. Su estructura permite diversas aplicaciones e interacciones, lo que lo convierte en un compuesto valioso en varios campos de investigación.
Propiedades
Fórmula molecular |
C15H24O2 |
|---|---|
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one |
InChI |
InChI=1S/C15H24O2/c1-10-8-12(17)13-14(2,3)6-5-7-15(13,4)11(10)9-16/h8,11,13,16H,5-7,9H2,1-4H3 |
Clave InChI |
CDVMOSRXPDTXBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2C(CCCC2(C1CO)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

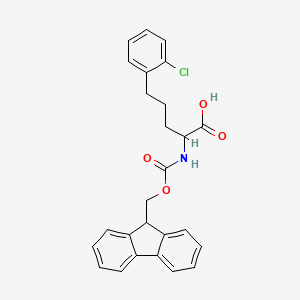
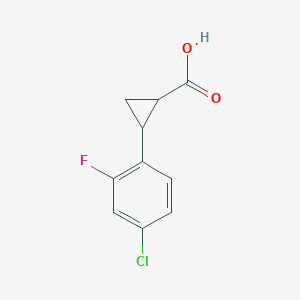


![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)

